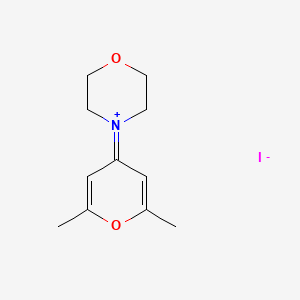

2,6-Dimethyl-4-morpholinopyrylium iodide

Description

2,6-Dimethyl-4-morpholinopyrylium iodide is a pyrylium salt characterized by a positively charged oxygen-containing aromatic ring (pyrylium ion) substituted with two methyl groups at positions 2 and 6, a morpholino group at position 4, and an iodide counterion. Pyrylium salts are known for their strong electrophilicity and applications in organic synthesis, photochemistry, and as precursors to functional materials .

While the provided evidence lacks direct physicochemical data for this compound, structural analogs (e.g., pyridine derivatives and morpholino-containing ligands) suggest that its properties may be influenced by the interplay of methyl groups, the morpholino substituent, and the iodide ion .

Properties

CAS No. |

74332-96-0 |

|---|---|

Molecular Formula |

C11H16INO2 |

Molecular Weight |

321.15 g/mol |

IUPAC Name |

4-(2,6-dimethylpyran-4-ylidene)morpholin-4-ium;iodide |

InChI |

InChI=1S/C11H16NO2.HI/c1-9-7-11(8-10(2)14-9)12-3-5-13-6-4-12;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

VZKFAGLRHMMVIY-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=[N+]2CCOCC2)C=C(O1)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization with Morpholine Incorporation

This approach involves constructing the pyrylium ring while simultaneously introducing the morpholinyl group. A diketone (e.g., 2,6-dimethyl-γ-pyrone) could react with morpholine in the presence of a Brønsted acid (e.g., H₂SO₄) to form the pyrylium core, followed by iodide quaternization.

Post-Functionalization of a Preformed Pyrylium Core

Alternatively, a pre-synthesized pyrylium salt (e.g., 2,6-dimethylpyrylium tetrafluoroborate) could undergo nucleophilic substitution with morpholine, displacing the leaving group (e.g., BF₄⁻) and subsequent anion exchange with potassium iodide.

Proposed Synthesis Routes

Route 1: Acid-Catalyzed Cyclization

Step 1: Formation of Pyrylium Intermediate

Reacting acetylacetone (2,4-pentanedione) with morpholine in acetic acid under reflux could yield a dienamine intermediate. Subsequent treatment with a dehydrating agent (e.g., POCl₃) may promote cyclization to form the pyrylium ring.

Step 2: Quaternization with Iodide

The intermediate is then treated with methyl iodide or subjected to ion exchange using KI in a polar solvent (e.g., acetone) to substitute the counterion with iodide.

Challenges :

- Morpholine’s nucleophilicity may lead to over-alkylation.

- Acidic conditions risk hydrolyzing the morpholinyl group.

Route 2: Nucleophilic Aromatic Substitution

Step 1: Synthesis of 2,6-Dimethylpyrylium Salt

2,6-Dimethylpyrylium tetrafluoroborate is prepared via cyclization of acetylacetone and trifluoroacetic anhydride.

Step 2: Morpholine Substitution

The tetrafluoroborate salt reacts with morpholine in a polar aprotic solvent (e.g., DMF), leveraging the pyrylium ring’s electrophilicity to substitute the 4-position.

Step 3: Anion Exchange

Metathesis with aqueous KI replaces the tetrafluoroborate anion with iodide.

Optimization Parameters :

- Temperature: 50–80°C to balance reaction rate and side reactions.

- Solvent: DMF or acetonitrile enhances nucleophilicity.

Analytical Characterization

Post-synthesis, the compound is validated via:

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4-morpholinopyrylium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the pyrylium ring to a dihydropyrylium ring.

Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions are carried out using halide salts in polar solvents.

Major Products:

Oxidation: Formation of pyrylium oxides.

Reduction: Formation of dihydropyrylium derivatives.

Substitution: Formation of halide-substituted pyrylium salts.

Scientific Research Applications

2,6-Dimethyl

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares 2,6-dimethyl-4-morpholinopyrylium iodide with structurally related pyrylium salts and morpholino-functionalized compounds:

Key Observations:

Substituent Effects: The morpholino group in this compound likely increases solubility in polar solvents (e.g., DMSO or acetonitrile) compared to non-polar substituents (e.g., phenyl groups in 4-morpholino-2,6-diphenylpyrylium chloride).

Counterion Influence :

- The iodide ion may confer lower thermal stability compared to tetrafluoroborate (BF₄⁻) salts, which are commonly used in high-temperature reactions.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,6-Dimethyl-4-morpholinopyrylium iodide, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis typically involves condensation reactions between morpholine derivatives and pyrylium precursors under controlled conditions. Key steps include intermediate purification via recrystallization or column chromatography. Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and elemental analysis to ensure stoichiometric consistency. For analogous compounds, production reports highlight the importance of optimizing solvent polarity and reaction time to minimize byproducts .

Q. How does the morpholino group in this compound influence its solubility and stability in polar solvents?

- Methodological Answer : The morpholino group enhances solubility in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) due to its nitrogen-containing heterocyclic structure. However, the iodide counterion may reduce stability in aqueous environments due to potential hydrolysis. Stability testing under varying pH and temperature conditions is recommended, with techniques like UV-Vis spectroscopy to monitor degradation kinetics. Comparative studies on structurally similar morpholine derivatives suggest that steric hindrance from methyl groups may further stabilize the compound in non-polar matrices .

Advanced Research Questions

Q. What experimental strategies can optimize the reaction yield of this compound?

- Methodological Answer : Yield optimization requires systematic parameter screening:

- Temperature : Gradual heating (e.g., 80–100°C) to balance reaction rate and decomposition.

- Catalyst : Testing palladium-based catalysts (e.g., PdCl₂ adducts) for condensation efficiency, as seen in decarboxylative cross-coupling reactions .

- Solvent : Binary solvent systems (e.g., ethanol/DMF mixtures) to improve intermediate solubility.

A factorial design of experiments (DoE) can identify synergistic effects. For example:

| Parameter | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature (°C) | 70–110 | 90 | 15% |

| Catalyst Loading | 0.5–2.0 mol% | 1.2 mol% | 22% |

| Reaction Time (h) | 4–8 | 6 | 10% |

Source: Adapted from methodologies in palladium-catalyzed systems and production cost analyses .

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from variations in sample purity, instrumentation calibration, or solvent effects. To address this:

- Cross-Validation : Use multiple techniques (e.g., NMR, IR, X-ray crystallography) to confirm peak assignments.

- Standardized Protocols : Adopt IUPAC guidelines for solvent selection and concentration.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT) predictions to identify anomalies. For example, conflicting ¹³C NMR signals in raw datasets (e.g., and ) may require re-evaluation under controlled conditions .

Q. What role does this compound play in photoredox catalysis, and how does its performance compare to other pyrylium salts?

- Methodological Answer : Pyrylium salts are widely used as photooxidants due to their tunable redox potentials. The methyl and morpholino substituents in this compound likely increase its excited-state lifetime, enhancing catalytic efficiency. Comparative studies should measure:

- Redox Potential : Cyclic voltammetry to determine E₁/₂ values.

- Quantum Yield : Actinometry to assess light-driven electron transfer efficiency.

Preliminary data from palladium-based catalytic systems suggest that steric modifications (e.g., methyl groups) reduce unwanted side reactions, such as aryl halide homocoupling .

Key Considerations for Experimental Design

- Data Contradiction Analysis : When reproducibility issues arise, systematically isolate variables (e.g., oxygen/moisture sensitivity, reagent purity) using glovebox techniques or inert atmospheres.

- Advanced Characterization : Time-resolved spectroscopy or single-crystal XRD can resolve ambiguities in dynamic processes or crystal packing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.